molecular formula C25H23N3O5S B2462241 (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide CAS No. 866349-03-3

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2462241
CAS No.: 866349-03-3
M. Wt: 477.54
InChI Key: PIGQKMMCIXKRBS-RFBIWTDZSA-N
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Description

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a methoxyphenyl substituent.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-16-12-13-20(14-17(16)2)34(30,31)28-27-25-21(24(29)26-19-9-5-4-6-10-19)15-18-8-7-11-22(32-3)23(18)33-25/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQKMMCIXKRBS-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine compound under basic conditions.

    Attachment of the Methoxyphenyl Substituent: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamido Group

The 3,4-dimethylbenzenesulfonamido moiety undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the sulfonamide group to enhance biological activity or solubility.

Example Reaction:
Replacement of the sulfonamido group with other nucleophiles (e.g., amines) has been demonstrated in analogous chromene sulfonamides .

ReagentConditionsProductYieldReference
PropylamineDMF, K₂CO₃, 80°C, 12hN-propyl-3,4-dimethylbenzenesulfonamide78%

This reaction highlights the potential for structural diversification at the sulfonamide site to optimize pharmacological properties .

Cyclization Reactions via the Imino Group

The imino group (–NH–) participates in cyclization reactions, forming heterocyclic systems. For instance, intramolecular cyclization with α-bromo ketones generates fused pyrimidine or pyrazole derivatives .

Key Reaction Pathway:

  • Formation of α-bromo ketone intermediates using N-bromosuccinimide (NBS) .

  • Cyclization with thiourea derivatives (e.g., thiosemicarbazide) under basic conditions .

Example:
Reaction with thiosemicarbazide yields 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one .

Starting MaterialReagentProductConditionsYield
Target compoundThiosemicarbazideChromeno-pyrimidinone derivativeEtOH, reflux, 8h65%

Hydrolysis of the Carboxamide Group

The carboxamide group (–CONH–) can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further functionalization.

Experimental Conditions:

  • Acidic hydrolysis : 6M HCl, 100°C, 24h → Carboxylic acid .

  • Basic hydrolysis : 2M NaOH, 80°C, 12h → Carboxylate salt .

This reactivity is leveraged to modify solubility or introduce bioisosteres for enhanced pharmacokinetics .

Electrophilic Aromatic Substitution on the Chromene Core

The electron-rich chromene ring undergoes electrophilic substitution, particularly at the 6- and 7-positions. Methoxy-directed nitration and halogenation have been reported in similar chromene derivatives .

Example:
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 6-position:

ReagentConditionsProductYield
HNO₃ (conc.)H₂SO₄, 0°C, 2h6-Nitrochromene derivative52%

Oxidation of the Chromene Ring

Oxidation of the chromene core with agents like KMnO₄ or CrO₃ converts the 2H-chromene system into a chromone (2-oxochromene), altering its electronic properties .

Reaction:
(2Z)-Chromene → 2-Oxochromene derivative
Conditions : KMnO₄, AcOH/H₂O, 60°C, 6h .

Demethylation of the Methoxy Group

The 8-methoxy group undergoes demethylation with BBr₃ or HI, yielding a phenolic hydroxyl group for further conjugation .

ReagentConditionsProductYield
BBr₃DCM, −78°C, 4h8-Hydroxychromene derivative85%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the phenyl ring attached to the carboxamide. This is demonstrated in analogous chromene-carboxamides .

Example:
Suzuki coupling with 4-fluorophenylboronic acid introduces a fluorine substituent:

CatalystConditionsProductYield
Pd(PPh₃)₄DME, Na₂CO₃, 80°C, 12h4-Fluoro-N-phenyl derivative73%

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s sulfonamido and carboxamide groups interact with enzymes (e.g., HIF-1α) via hydrogen bonding and π-stacking, as shown in molecular docking studies .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonylhydrazinylidene derivatives on cellular processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide may have therapeutic applications due to its potential bioactivity. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide apart is its combination of a chromene core with a sulfonylhydrazinylidene group and a methoxyphenyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a complex organic molecule belonging to the chromene family. Characterized by its unique structural features, this compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular structure of the compound includes:

  • A chromene core , which is a bicyclic structure consisting of a benzene ring fused to a pyran ring.
  • Functional groups such as sulfonamide , methoxy , and carboxamide , which enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties . These properties can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group may contribute to these antioxidant effects by stabilizing free radicals.

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory activity by inhibiting pro-inflammatory mediators. Similar chromene derivatives have shown efficacy in reducing inflammation in various models, suggesting that this compound might also play a role in inflammatory pathways.

Anticancer Potential

Several studies have highlighted the anticancer potential of chromene derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action involves interaction with specific molecular targets:

  • The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
  • Interaction studies are critical for understanding how this compound interacts with biological targets and may inform further development for therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide:

Compound NameStructural FeaturesBiological Activity
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamideChromene core with sulfonamideAntioxidant, anti-inflammatory, anticancer
7-HydroxychromoneChromene coreAntioxidant
QuercetinFlavonoid structureAnti-inflammatory, anticancer
SulfamethoxazoleSulfonamide structureAntibacterial

This table highlights the uniqueness of the target compound due to its specific combination of functional groups and potential applications across different fields.

Case Studies and Research Findings

Recent studies have evaluated derivatives similar to (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide for their biological activities:

  • Anticancer Activity : In a study evaluating N-phenyl coumarin derivatives against HepG2 cancer cell lines, certain derivatives exhibited IC50 values comparable to doxorubicin, suggesting potent anticancer activity .
  • Antibacterial Activity : Compounds structurally related to chromenes were tested against various bacterial strains. Some exhibited moderate antibacterial activity against gram-positive bacteria .
  • Molecular Docking Studies : Molecular docking studies revealed that certain derivatives bind effectively to active sites of target enzymes involved in cancer pathways, indicating their potential as therapeutic agents .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for resolving complex stereochemistry and verifying the Z-configuration of the imino group. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of the SHELX suite for structure solution (e.g., SHELXD for heavy-atom location) and refinement (e.g., SHELXL for anisotropic displacement parameters).
  • Validation with the CIFcheck tool to ensure geometric accuracy and compliance with IUCr standards .

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) under reflux to enhance solubility of the sulfonamide intermediate.
  • Catalyst Screening : Employ coupling agents like HATU or EDCI for amide bond formation, monitoring progress via TLC or HPLC.
  • Workup Protocols : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol or DMF to remove residual impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign methoxy (δ ~3.8 ppm), chromene protons, and phenyl substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI+ or MALDI-TOF .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

  • Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian09) and experimental NMR chemical shifts to identify conformational mismatches.
  • X-ray Refinement : Cross-validate crystallographic data (e.g., bond lengths, angles) with quantum-mechanical geometry optimizations.
  • Dynamic NMR : Probe temperature-dependent shifts to detect hindered rotation in the sulfonamidoimino group .

Q. What strategies address regioselectivity challenges during functionalization of the chromene core?

  • Directed Metalation : Use ortho-directing groups (e.g., methoxy at C8) to guide electrophilic substitution.
  • Protecting Groups : Temporarily block the sulfonamidoimino moiety with Boc or Fmoc to prevent side reactions.
  • Computational Prediction : Apply Frontier Molecular Orbital (FMO) theory to predict reactive sites for electrophilic/nucleophilic attacks .

Q. How can biological activity mechanisms be elucidated for this compound?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • Molecular Docking : Simulate binding poses with AutoDock Vina, focusing on sulfonamidoimino interactions with catalytic residues.
  • SAR Studies : Modify substituents (e.g., methoxy position, phenyl groups) to correlate structural changes with potency .

Q. What advanced techniques quantify degradation products under varying pH and temperature conditions?

  • Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via UPLC-MS/MS.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life and identify hydrolytically labile bonds (e.g., imino or amide linkages).
  • Isotope-Labeling : Use ¹⁸O-water to trace hydrolysis pathways of the carboxamide group .

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